

2-(Chloromethyl)-6-methyl-1,3-benzoxazole structure elucidation

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 2-(Chloromethyl)-6-methyl-1,3-benzoxazole

Cat. No.: B115692

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An In-Depth Technical Guide to the Structure Elucidation of **2-(Chloromethyl)-6-methyl-1,3-benzoxazole**

Authored by: Gemini, Senior Application Scientist Abstract

This technical guide provides a comprehensive, multi-technique approach to the definitive structure elucidation of **2-(chloromethyl)-6-methyl-1,3-benzoxazole**. Designed for researchers, chemists, and drug development professionals, this document moves beyond a simple recitation of data. It delves into the causal reasoning behind experimental choices and the logical framework for data interpretation, ensuring a self-validating and authoritative analysis. We will systematically employ Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) to build an unassailable structural confirmation, supported by detailed protocols and data interpretation.

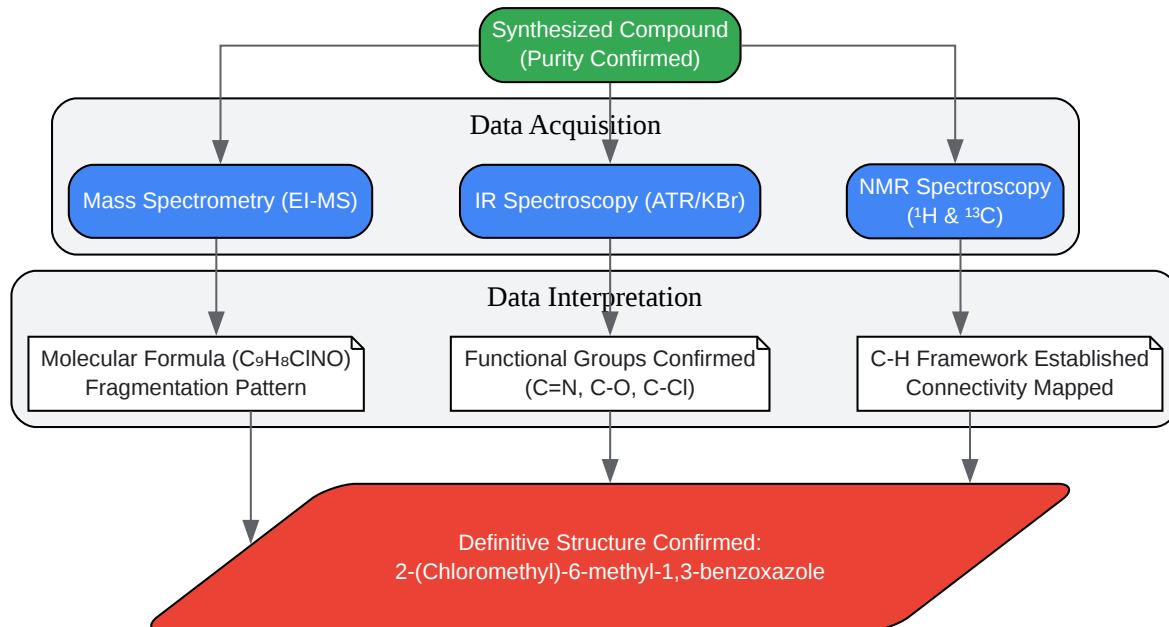
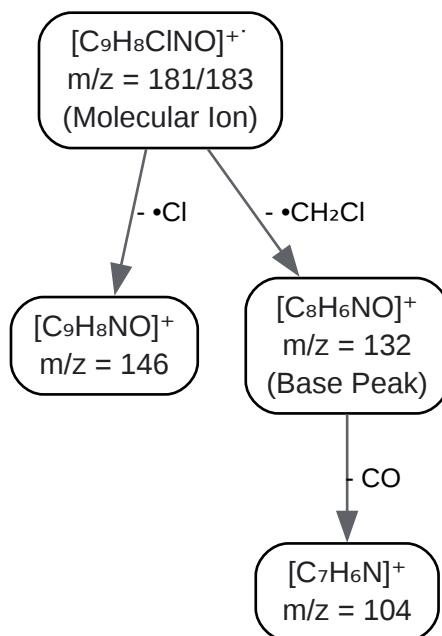
Introduction to the Target Compound

2-(Chloromethyl)-6-methyl-1,3-benzoxazole is a heterocyclic compound featuring a benzoxazole core. This scaffold is of significant interest in medicinal chemistry and materials science due to the diverse biological activities exhibited by its derivatives.^{[1][2][3]} The precise characterization of its structure is a critical prerequisite for any further research or application.

Compound Profile:

- Chemical Name: **2-(Chloromethyl)-6-methyl-1,3-benzoxazole**
- Molecular Formula: C₉H₈ClNO^[4]
- Molecular Weight: 181.62 g/mol ^[4]
- CAS Number: 143708-33-2^[4]

The proposed structure, which we will systematically verify, is presented below.



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